1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione, involves several steps starting from basic precursors to the final compound. A straightforward synthesis approach was developed starting from 2-chloropyridine-3-carboxylic acid through esterification, nucleophilic aromatic substitution, and amide formation leading to the ring closure, allowing the synthesis with two identical or different groups attached to nitrogen (Jatczak et al., 2014). Another method involves a one-pot three-component reaction of isocyanides, N,N'-dimethylbarbituric acid, and terephthaldialdehyde, offering a simple and efficient synthesis route (Teimouri & Bazhrang, 2006).
Molecular Structure Analysis
Molecular conformational analysis and vibrational spectral analysis provide insights into the structure of pyrimidine derivatives. Studies using DFT quantum chemical calculations have helped in understanding the vibrational wavenumbers and geometrical parameters, showing agreement with XRD results (Al-Omary et al., 2017). Such analyses are crucial for identifying potential electrophile attacking sites and understanding the molecular dynamics and docking studies relevant to biological interactions.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including regioselective amination, highlighting their reactivity and potential for further functionalization (Gulevskaya et al., 1994). Understanding these reactions is key to exploring the compound's chemical properties and potential applications in synthesis and drug development.
Physical Properties Analysis
The physical properties, such as solubility and permeability coefficients, vary significantly among pyrimidine derivatives due to structural diversity. These properties are important for determining the compound's biopharmaceutical applications and its behavior in biological systems (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione and related compounds are influenced by their molecular structure. Studies involving NBO analysis, frontier molecular orbital, and hyperpolarizability have provided insights into their reactivity, electrophile attacking sites, and intra-molecular non-covalent interactions. These properties are crucial for the compound's applications in chemical synthesis and potential pharmaceutical uses (Al-Omary et al., 2017).
Scientific Research Applications
Antitumor Potential
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione derivatives show promise as antitumor agents. A study found that a derivative compound exhibited significant cytotoxicity in several human tumor cell lines, suggesting its potential as an antitumor agent. This compound showed apoptosis-inducing efficacy and inhibited DNA and RNA synthesis, indicating its application in cancer therapy (Mukherjee et al., 2010).
Chemical Synthesis and Structural Analysis
Efficient synthesis of novel derivatives of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione has been reported. These compounds were analyzed using spectral techniques and computational methods, providing insights into their electronic structures and potential applications in various fields, including pharmaceuticals (Ashraf et al., 2019).
Antioxidant Properties
Derivatives of 1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione have shown effects on free radical oxidation processes. Studies suggest these compounds can modulate reactive oxygen species in blood and bone marrow, indicating their potential in therapeutic applications related to oxidative stress and immune responses (Meshcheryakova et al., 2022).
Antimicrobial Activity
Certain pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated antimicrobial activity. Research has shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Sharma et al., 2011).
Biopharmaceutical Properties
The structural diversity of pyrimidine-2,4(1H,3H)-dione derivatives results in a significant variation in biopharmaceutical properties. These variations are crucial for their potential applications in drug delivery and pharmaceutical development (Jatczak et al., 2014).
properties
IUPAC Name |
1-propan-2-yl-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTAKONPWRIWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291641 |
Source
|
Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyldihydropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
700-39-0 |
Source
|
Record name | MLS002694004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Propan-2-yl)dihydropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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